Mibds

Description

Mibds (Metabolized Intestinal Biosafety Analysis Digests) are complex mixtures of metabolites generated during in vitro gastrointestinal digestion and subsequent cellular metabolism of infant biscuits (IBs) formulated with bovine milk proteins. These digests are produced through a simulated digestive process involving intestinal co-culture models (e.g., Caco-2/HT-29 cells), which metabolize the initial intestinal digests (IBDs) and transfer the resulting metabolites across a Transwell membrane into a basolateral chamber. This process mimics nutrient absorption from the intestinal lumen into the bloodstream .

This compound are characterized by their protein-derived components, such as whey protein (WP), casein (CN), and amino acids (e.g., leucine), which influence osteoblast viability, proliferation, and differentiation. For example, Mibd4 (a formulation rich in WP and CN but gluten-free) enhances alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation, while Mibd0 (containing gluten) reduces cell viability but maintains proliferation . These effects highlight the role of specific protein compositions in modulating cellular responses.

Properties

CAS No. |

75804-34-1 |

|---|---|

Molecular Formula |

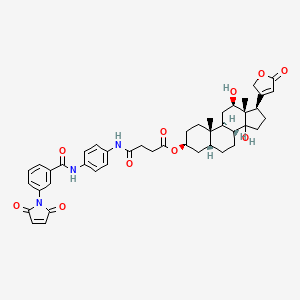

C44H49N3O10 |

Molecular Weight |

779.9 g/mol |

IUPAC Name |

[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 4-[4-[[3-(2,5-dioxopyrrol-1-yl)benzoyl]amino]anilino]-4-oxobutanoate |

InChI |

InChI=1S/C44H49N3O10/c1-42-18-16-31(22-27(42)6-11-33-34(42)23-35(48)43(2)32(17-19-44(33,43)55)26-21-40(53)56-24-26)57-39(52)15-12-36(49)45-28-7-9-29(10-8-28)46-41(54)25-4-3-5-30(20-25)47-37(50)13-14-38(47)51/h3-5,7-10,13-14,20-21,27,31-35,48,55H,6,11-12,15-19,22-24H2,1-2H3,(H,45,49)(H,46,54)/t27-,31+,32-,33-,34+,35-,42+,43+,44?/m1/s1 |

InChI Key |

BBAVWFMMMXEWSK-SSBQFZNXSA-N |

SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC(=O)CCC(=O)NC6=CC=C(C=C6)NC(=O)C7=CC(=CC=C7)N8C(=O)C=CC8=O |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4(C3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OC(=O)CCC(=O)NC6=CC=C(C=C6)NC(=O)C7=CC(=CC=C7)N8C(=O)C=CC8=O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OC(=O)CCC(=O)NC6=CC=C(C=C6)NC(=O)C7=CC(=CC=C7)N8C(=O)C=CC8=O |

Synonyms |

3-maleimidobenzoyl (digoxigenin-3-O-succinamido)aniline m-maleimidobenzoyl digoxigenin-3-O-succinate MIBDS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Mibd0 vs. Mibd4: Role of Protein Composition

Mibd0 and Mibd4 differ in their protein sources and gluten content, leading to distinct biological outcomes:

Key Finding : Gluten in Mibd0 may compromise metabolic activity, while the synergistic presence of WP and CN in Mibd4 optimizes ALP activity, suggesting that protein ratios critically influence osteoblast differentiation .

Comparison with Individual Protein Components

- Whey Protein (WP) Alone : Enhances osteoblast proliferation but has minimal impact on ALP activity.

- Casein (CN) Alone : Supports baseline differentiation but lacks the potency of combined WP/CN.

- WP + CN in Mibd4 : Induces maximal ALP activity (3.2 mU/mg protein vs. 1.5 mU/mg in controls), demonstrating that co-metabolized WP and CN in Mibds are essential for osteoblast maturation .

Hypothetical Comparison with Plant Protein Digests

- Anti-Nutrients : Phytic acid in plant proteins may inhibit mineral absorption, indirectly affecting bone health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.